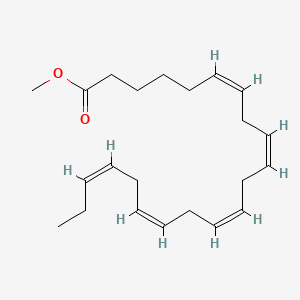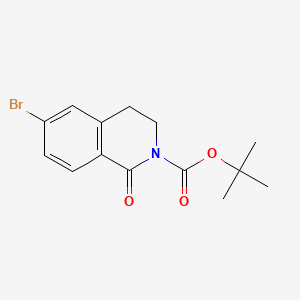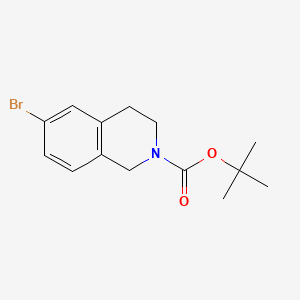
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Methyl Ester
Descripción general
Descripción
- Su estructura es similar al ácido eicosapentaenoico (EPA) , pero con un carbono adicional en el extremo carboxilo, lo que resulta en que el primer doble enlace esté en la posición Δ6 .
Éster metílico de ácido heneicosapentaenoico: (HPA) es un ácido graso que se encuentra en pequeñas cantidades en las algas verdes y los aceites de pescado.
Aplicaciones Científicas De Investigación
Química: El éster metílico de HPA sirve como una herramienta valiosa para estudiar el metabolismo lipídico y la bioquímica de los ácidos grasos.
Biología: Puede desempeñar un papel en la composición y función de la membrana celular.
Medicina: La investigación explora sus posibles beneficios para la salud, incluidos los efectos antiinflamatorios y cardiovasculares.
Industria: El éster metílico de HPA podría encontrar aplicaciones en alimentos funcionales, suplementos dietéticos y productos farmacéuticos.
Mecanismo De Acción
- El mecanismo exacto por el cual el éster metílico de HPA ejerce sus efectos sigue siendo un área activa de investigación.
- Es probable que interactúe con las membranas celulares, las vías de señalización y las enzimas del metabolismo lipídico.
Métodos De Preparación
Rutas sintéticas: Las rutas sintéticas detalladas para el éster metílico de HPA no están ampliamente documentadas. Se puede sintetizar mediante métodos de química de lípidos.
Producción industrial: Los métodos de producción a escala industrial para el éster metílico de HPA no se informan comúnmente.
Análisis De Reacciones Químicas
Reactividad: El éster metílico de HPA puede sufrir varias reacciones, incluidas la oxidación, la reducción y la sustitución.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos dependen de la transformación deseada. Por ejemplo
Productos principales: Los productos principales formados durante estas reacciones serían derivados del éster metílico de HPA con grupos funcionales modificados.
Comparación Con Compuestos Similares
Compuestos similares: Otros ácidos grasos poliinsaturados de cadena larga, como el EPA y el ácido docosahexaenoico (DHA), comparten similitudes con el éster metílico de HPA.
Singularidad: La estructura única del éster metílico de HPA, con el carbono adicional en el extremo carboxilo, lo distingue de otros ácidos grasos
Propiedades
IUPAC Name |
methyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-21H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHAHPVYEMPWTO-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345240 | |
| Record name | Heneicosapentaenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65919-53-1 | |
| Record name | Heneicosapentaenoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)


![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)

![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)

